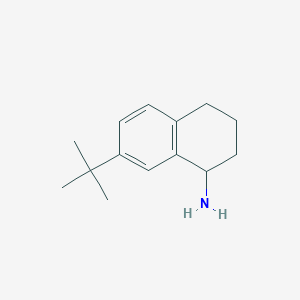
7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine
Vue d'ensemble
Description
7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1082475-32-8) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H21N |
| Molecular Weight | 203.329 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C1)C(=CC=C2)N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine group allows for hydrogen bonding with biological macromolecules such as enzymes and receptors. The bulky tert-butyl group influences the compound's hydrophobicity and steric interactions, enhancing its binding affinity and specificity for target proteins.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial properties. A study demonstrated that certain THNA analogues showed potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as . The structure-activity relationship revealed that modifications to the tetrahydronaphthalene core significantly impact antimicrobial potency.
Antitumor Activity
This compound has shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, SAR analyses highlighted that specific substituents on the naphthalene ring enhance cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have suggested that tetrahydronaphthalene derivatives could serve as potential therapeutic agents. Compounds similar to this compound were evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. One study reported IC50 values for related compounds showing strong inhibitory activity .
Study on Antimicrobial Activity
A comprehensive study on THNA analogues was conducted to evaluate their effectiveness against Mycobacterium tuberculosis. The results indicated that several analogues exhibited significant growth inhibition compared to standard treatments. The best-performing compounds were further analyzed for pharmacokinetics and off-target effects.
Study on Antitumor Activity
In another notable study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., HT29 and Jurkat), it was found that the compound induced apoptosis through mitochondrial pathways. The presence of electron-donating groups was crucial for enhancing its activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the naphthalene ring in modulating biological activity:
| Compound Variant | Activity Level | Key Modifications |
|---|---|---|
| Unsubstituted Tetrahydronaphthalene | Low | Lacks hydrophobic interaction |
| Methyl-substituted Derivative | Moderate | Increased hydrophobicity |
| Tert-butyl-substituted Derivative | High | Enhanced binding affinity |
These findings suggest that the introduction of bulky groups like tert-butyl significantly enhances the biological activity compared to simpler derivatives.
Propriétés
IUPAC Name |
7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9,13H,4-6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYZNXRTXTBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















